Cas no 884487-44-9 (8-Quinolinol, 2-[2-(4-bromophenyl)ethenyl]-)
884487-44-9 structure
Product Name:8-Quinolinol, 2-[2-(4-bromophenyl)ethenyl]-
CAS-nummer:884487-44-9
MF:C17H12BrNO
MW:326.18728351593
CID:582029
PubChem ID:16072911
Update Time:2025-04-19
8-Quinolinol, 2-[2-(4-bromophenyl)ethenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 8-Quinolinol, 2-[2-(4-bromophenyl)ethenyl]-
- 2-[2-(4-bromophenyl)ethenyl]quinolin-8-ol
- 8-Quinolinol, 2-[(E)-2-(4-bromophenyl)ethenyl]-
- 2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]QUINOLIN-8-OL
- 2-(4-Bromostyryl)quinolin-8-ol
- 884487-44-9
- 2-[(E)-2-(4-bromophenyl)vinyl]quinolin-8-ol
- AKOS000358237
- CHEMBL242546
-
- Inchi: 1S/C17H12BrNO/c18-14-8-4-12(5-9-14)6-10-15-11-7-13-2-1-3-16(20)17(13)19-15/h1-11,20H/b10-6+
- InChI-sleutel: YIABCVSURKCEHB-UXBLZVDNSA-N
- LACHT: BrC1C=CC(=CC=1)/C=C/C1=CC=C2C=CC=C(C2=N1)O
Berekende eigenschappen
- Exacte massa: 325.01023g/mol
- Monoisotopische massa: 325.01023g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 2
- Complexiteit: 338
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.9
- Topologisch pooloppervlak: 33.1Ų
8-Quinolinol, 2-[2-(4-bromophenyl)ethenyl]- Gerelateerde literatuur
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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